4-Amino-N'-[(E)-[2-(benzyloxy)-5-bromophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-Amino-N’-[(E)-[2-(benzyloxy)-5-bromophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, a benzyloxy group, and a bromophenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 4-Amino-N’-[(E)-[2-(benzyloxy)-5-bromophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-amino-1,2,5-oxadiazole-3-carbohydrazide with 2-(benzyloxy)-5-bromobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-N’-[(E)-[2-(benzyloxy)-5-bromophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 4-Amino-N’-[(E)-[2-(benzyloxy)-5-bromophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
- 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-[4-(benzyloxy)-2-bromo-6-methoxyphenyl]methylidene]-4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-5-carbohydrazide
- 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C17H14BrN5O3 |
---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
4-amino-N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C17H14BrN5O3/c18-13-6-7-14(25-10-11-4-2-1-3-5-11)12(8-13)9-20-21-17(24)15-16(19)23-26-22-15/h1-9H,10H2,(H2,19,23)(H,21,24)/b20-9+ |
InChI Key |
CTESMMFXYOLYSH-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=NON=C3N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)C3=NON=C3N |
Origin of Product |
United States |
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